Physical and Chemical Properties of 2,3-Dichloro-6-fluoroquinoxaline: A Technical Guide
Physical and Chemical Properties of 2,3-Dichloro-6-fluoroquinoxaline: A Technical Guide
Executive Summary
2,3-Dichloro-6-fluoroquinoxaline (CAS: 76089-04-8) is a high-value heterocyclic scaffold predominantly utilized in the synthesis of bioactive compounds, particularly kinase inhibitors, antidepressants, and antifungal agents.[1][2][3] Its structural core—a fused benzene and pyrazine ring system—possesses unique electronic characteristics driven by the 6-position fluorine substituent. This halogen atom modulates the electrophilicity of the C2 and C3 positions, influencing the regioselectivity of nucleophilic aromatic substitution (
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic routes, and reactivity profiles, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Molecular Architecture[1]
The distinct reactivity of 2,3-dichloro-6-fluoroquinoxaline arises from the interplay between the electron-deficient pyrazine ring and the electronic effects of the fluorine substituent.[1]
Identification Data
| Property | Detail |
| IUPAC Name | 2,3-Dichloro-6-fluoroquinoxaline |
| CAS Registry Number | 76089-04-8 |
| Molecular Formula | |
| Molecular Weight | 217.03 g/mol |
| SMILES | Fc1ccc2nc(Cl)c(Cl)nc2c1 |
| InChI Key | PXVVWZJOCGZOCN-UHFFFAOYSA-N |
Electronic Structure & Fluorine Effect
The quinoxaline ring is inherently electron-deficient due to the two nitrogen atoms (N1, N4).[1] The chlorine atoms at C2 and C3 are excellent leaving groups, activating these positions for
-
Inductive Effect (-I): The fluorine atom at C6 exerts a strong electron-withdrawing inductive effect, increasing the overall electrophilicity of the ring system compared to the non-fluorinated parent.[1]
-
Resonance Effect (+M): Fluorine also acts as a weak resonance donor. However, in nucleophilic substitution contexts on this heterocycle, the inductive activation and the stabilization/destabilization of the Meisenheimer intermediate play the critical role in determining regioselectivity.
Physical Characterization
Accurate physical data is essential for the isolation and handling of this intermediate.[1]
| Property | Value / Description | Source |
| Physical State | White to off-white crystalline solid | [1, 2] |
| Melting Point | 148 – 152 °C | [2] |
| Boiling Point | ~242 °C (Predicted at 760 mmHg) | [3] |
| Solubility | Soluble in chloroform ( | [2] |
| Stability | Stable under ambient conditions; hydrolytically sensitive (slow hydrolysis of C-Cl bonds in acidic/basic aqueous media).[1] | [1] |
Synthesis & Experimental Protocols
The synthesis of 2,3-dichloro-6-fluoroquinoxaline is a robust two-step process starting from commercially available 4-fluoro-1,2-phenylenediamine.
Step-by-Step Synthesis Protocol
Step 1: Cyclization to 6-Fluoro-1,4-dihydroquinoxaline-2,3-dione
-
Reagents: 4-Fluoro-1,2-phenylenediamine (1.0 eq), Diethyl oxalate (excess, solvent/reagent).
-
Procedure: Combine the diamine with diethyl oxalate. Heat the mixture to reflux (~185 °C) under a nitrogen atmosphere for 18 hours.
-
Workup: Cool the reaction mixture to room temperature. The product precipitates.[5][6] Filter the solid, wash extensively with ethanol to remove excess diethyl oxalate, and air-dry.
Step 2: Chlorination to 2,3-Dichloro-6-fluoroquinoxaline
-
Reagents: 6-Fluoro-1,4-dihydroquinoxaline-2,3-dione (1.0 eq), Phosphorus oxychloride (
, excess), Tri-n-propylamine (catalytic/base, optional). -
Procedure: Suspend the dione in neat
. Reflux the mixture (approx. 106 °C) for 16 hours (overnight) until the solution becomes clear. -
Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring to hydrolyze excess
. Caution: Exothermic reaction releasing HCl gas. -
Isolation: Filter the resulting precipitate. Wash with water.[6] Dissolve the crude solid in chloroform (
), wash with brine, and dry over anhydrous . Evaporate the solvent.[6] -
Purification: Recrystallize from ethanol or chloroform/ethanol if necessary.
-
Validation: Product should melt between 148–152 °C.
Visualization of Synthetic Pathway
Caption: Two-step synthetic route from diamine precursor to the dichloro-quinoxaline core [2].
Chemical Reactivity: Regioselective [1][7]
The defining feature of 2,3-dichloro-6-fluoroquinoxaline in drug discovery is its ability to undergo sequential nucleophilic aromatic substitution (
Regioselectivity Logic
When reacting with nucleophiles (e.g., hydrazine, amines), one isomer typically predominates.
-
Experimental Evidence: Reaction with hydrazine hydrate yields 2-chloro-6-fluoro-3-hydrazinoquinoxaline [2].
-
Mechanistic Insight: The regioselectivity is governed by the stability of the Meisenheimer complex and the inductive influence of the fluorine.
-
Attack at C3: The intermediate negative charge delocalizes onto N4. N4 is para to the Fluorine. While F is electron-withdrawing (-I), its resonance donation (+M) can destabilize the negative charge accumulation at the para-position relative to the meta-position.[1]
-
Attack at C2: The charge delocalizes onto N1. N1 is meta to the Fluorine. The -I effect of Fluorine stabilizes the ring generally, but the lack of direct resonance interaction at the meta position often makes this site kinetically distinct.
-
Outcome: Despite the theoretical complexity, experimental protocols confirm that for hydrazine, the C3 position is the primary site of attack, leaving the C2-chlorine available for a second substitution [2, 4].[1]
-
Visualization of Regioselectivity[1]
Caption: Regioselective nucleophilic attack favoring the C3 position with hydrazine nucleophiles [2].
Applications in Drug Development[1]
The 2,3-dichloro-6-fluoroquinoxaline scaffold serves as a "privileged structure" in medicinal chemistry.
-
Tricyclic Antidepressants: The hydrazine derivative (formed via C3 substitution) is a precursor to [1,2,4]triazolo[4,3-a]quinoxalines, a class of compounds exhibiting significant antidepressant and anti-fatigue activity [2].
-
Kinase Inhibitors: The sequential substitution capability allows researchers to install a hinge-binding motif at C3 and a solubility/selectivity tail at C2, a common strategy in designing ATP-competitive inhibitors.[1]
-
Antifungal Agents: Analogous quinoxaline derivatives have shown potency against Candida species, with the fluorine atom enhancing metabolic stability and lipophilicity [5].[1]
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Handling: Manipulate in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Moisture sensitive (protect from humidity to prevent hydrolysis to the hydroxy-chloro derivative).
References
-
Arctom Scientific. (n.d.).[1] 2,3-Dichloro-6-fluoroquinoxaline Product Page. Retrieved from
-
Sarges, R. (1985).[1] Method of using [1,2,4]triazolo[4,3-a]quinoxaline-4-amine derivatives as antidepressant and antifatigue agents. U.S. Patent No.[5][6] 4,547,501. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
ChemSrc. (n.d.). 2,3-Dichloro-6-fluoroquinoxaline Properties. Retrieved from
-
Neri, J. M., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 10, S2723-S2739.[1] Retrieved from
-
Microbiology Journal. (2025). Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Retrieved from
Sources
- 1. 91895-30-6|2,3-Dichloro-6,7-difluoroquinoxaline|BLD Pharm [bldpharm.com]
- 2. eprints.usm.my [eprints.usm.my]
- 3. calpaclab.com [calpaclab.com]
- 4. CAS # 2927-71-1, 2,4-Dichloro-5-fluoropyrimidine - chemBlink [chemblink.com]
- 5. WO2017040980A2 - Quinoxalinyl-piperazinamide methods of use - Google Patents [patents.google.com]
- 6. US4547501A - Method of using [1,2,4]triazolo[4,3-a]quinoxaline-4-amine derivatives as antidepressant and antifatigue agents - Google Patents [patents.google.com]
- 7. 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem [pubchem.ncbi.nlm.nih.gov]
